molecular formula C8H6BrClFNO B8127897 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide

Cat. No.: B8127897
M. Wt: 266.49 g/mol
InChI Key: HVAZKDUUPXKWSR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide ( 1865651-79-1) is a high-purity, halogenated benzamide compound intended for research and development purposes exclusively. This chemical building block has a molecular formula of C 8 H 6 BrClFNO and a molecular weight of 266.49 g/mol . As a multi-halogenated N-methylbenzamide, this compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The strategic placement of bromo, chloro, and fluoro substituents on the aromatic ring offers distinct reactivity profiles for metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and further functionalization . The N-methylamide moiety is a common pharmacophore found in various bioactive molecules and can participate in hydrogen bonding, influencing the physicochemical properties of the final compound . Researchers can leverage this scaffold in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. Handling Note: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-bromo-2-chloro-5-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAZKDUUPXKWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a 5 L reactor, 2-chloro-5-fluorobenzoic acid (93 g, 533 mmol) is dissolved in glacial acetic acid (1.2 L) with nitric acid (520 mL, 70%) and bromine (56 mL, 1.07 mol). Under an ice bath, an aqueous solution of silver nitrate (100 g, 588 mmol in 400 mL H₂O) is added dropwise. After removal of the ice bath, the mixture stirs at room temperature for 16 hours. Workup involves dilution with water (1.5 L), filtration, and extraction with ethyl acetate. The organic phase is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield 4-bromo-2-chloro-5-fluorobenzoic acid as a white solid (114.5 g, 85% yield).

Key Data:

  • Yield : 85%

  • Reagents : Glacial acetic acid, HNO₃, Br₂, AgNO₃

  • Conditions : Ice bath → room temperature, 16 hours

  • Characterization :

    • MS (EI): m/z [MH⁻] = 250.8, 252.7, 254.8

    • ¹H NMR (CDCl₃): δ 10.22 (br, 1H, COOH), 8.27 (d, 1H, Ar-H), 7.33 (t, 1H, Ar-H).

Regiochemical Considerations

The bromine atom is introduced para to the chlorine substituent (position 2) and meta to the fluorine (position 5), driven by the directing effects of the electron-withdrawing carboxyl group. Silver nitrate facilitates the formation of a bromonium ion intermediate, ensuring high regioselectivity.

Amidation of 4-Bromo-2-chloro-5-fluorobenzoic Acid

The carboxylic acid intermediate is converted to the target amide via two distinct methods: (1) coupling reagents and (2) acyl chloride intermediacy.

Coupling Reagent-Mediated Amidation

Adapting a protocol for 4-bromo-2-fluoro-N-methylbenzamide synthesis, 4-bromo-2-chloro-5-fluorobenzoic acid (1.0 equiv) is reacted with methylamine hydrochloride (1.1 equiv) using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 equiv) and N-ethyl-N,N-diisopropylamine (DIEA, 3.3 equiv) in dichloromethane (0.20 mol/L) at room temperature for 2 hours. The crude product is purified via flash chromatography (10–50% ethyl acetate in cyclohexane) to yield the title compound quantitatively.

Key Data:

  • Yield : ~100%

  • Reagents : BOP, DIEA, CH₂Cl₂

  • Conditions : Room temperature, 2 hours

  • Advantages : Mild conditions, high efficiency, minimal byproducts.

Acyl Chloride Intermediacy Route

The carboxylic acid (100 g, 394 mmol) is treated with thionyl chloride (600 mL) at 80°C for 4 hours under nitrogen. After evaporating excess thionyl chloride, the resultant acyl chloride is dissolved in dichloromethane (600 mL) and cooled to 0°C. Methylamine hydrochloride (57.6 g, 591 mmol) is added, followed by pyridine (47.6 mL, 591 mmol). The mixture stirs at room temperature for 16 hours, followed by extraction, washing with HCl and NaHCO₃, drying, and concentration to yield the amide (116 g, 99%).

Key Data:

  • Yield : 95–99%

  • Reagents : SOCl₂, CH₂Cl₂, pyridine

  • Conditions : 80°C (acyl chloride formation), 0°C → room temperature (amide formation)

  • Characterization :

    • MS (EI): m/z [MH⁻] = 295.8, 297.8, 299.8

    • ¹H NMR (CDCl₃): δ 7.71 (d, 1H, Ar-H), 7.29 (t, 1H, Ar-H), 3.59 (s, 3H, NCH₃), 3.37 (s, 3H, OCH₃).

Comparative Analysis of Amidation Methods

Parameter Coupling Reagent Method Acyl Chloride Method
Yield ~100%95–99%
Reaction Time 2 hours20 hours (total)
Byproducts MinimalHCl gas (requires scavenging)
Scalability Suitable for small scaleIndustrial-scale compatible
Cost High (BOP reagent)Low (SOCl₂, pyridine)

The coupling reagent method offers superior yields and simpler workup but is cost-prohibitive for large-scale applications. Conversely, the acyl chloride route, while longer, is economically favorable and well-suited for bulk synthesis.

Challenges and Optimization Opportunities

  • Regioselective Bromination : Competing directing effects of substituents may lead to minor isomers. Optimization of AgNO₃ concentration and reaction temperature could enhance selectivity.

  • Amidation Purity : The acyl chloride method may require rigorous drying to prevent hydrolysis. Substituting pyridine with polymer-supported scavengers could streamline purification.

  • Green Chemistry : Replacing SOCl₂ with enzymatic or catalytic methods for acyl chloride formation remains an area for innovation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The halogen substituents on the benzene ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The methyl group on the amide nitrogen can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Benzene Ring) Amide Group Modification Key Features Reference
This compound 4-Br, 2-Cl, 5-F N-methyl High halogen density, moderate lipophilicity N/A
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-O-(trifluoropropyl) N-(2-chloro-6-fluorophenyl) Enhanced lipophilicity (CF3 group), steric bulk
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide 2-Cl, 4-F, 5-NH2 N-(sulfamoyl) Polar sulfonamide group, potential H-bonding
4-Bromo-2-fluoro-N-methylbenzamide 4-Br, 2-F N-methyl Simpler substitution, lower molecular weight
4-Bromo-2-fluoro-5-methylbenzoic acid 4-Br, 2-F, 5-CH3 Carboxylic acid (not an amide) Acidic functionality, different reactivity

Impact of Halogen Substitution

  • Electron-Withdrawing Effects : The bromine, chlorine, and fluorine substituents in the target compound create an electron-deficient aromatic ring, directing reactivity toward electrophilic substitution at meta/para positions. In contrast, analogs like 4-Bromo-2-fluoro-N-methylbenzamide lack chlorine, reducing steric hindrance and electronic deactivation .
  • Biological Activity : Halogenated benzamides are common in drug design. For example, the trifluoropropoxy group in the compound from increases metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Amide Group Modifications

  • N-Methyl vs. Bulky Substituents : The N-methyl group in the target compound enhances lipophilicity compared to polar sulfonamide () or aryl-substituted () analogs. This difference affects solubility and bioavailability.

Physicochemical Properties (Inferred)

  • Melting Points : Increased halogenation (e.g., Br, Cl, F) typically raises melting points due to stronger intermolecular forces. The target compound likely has a higher melting point than 4-Bromo-2-fluoro-N-methylbenzamide .
  • Solubility : Polar groups (e.g., sulfonamide in ) improve aqueous solubility, whereas trifluoropropyl () or methyl groups enhance organic phase partitioning.

Biological Activity

4-Bromo-2-chloro-5-fluoro-N-methylbenzamide is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This compound, with the molecular formula C8H6BrClFNOC_8H_6BrClFNO, is a derivative of benzamide and has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent.

The structural attributes of this compound contribute to its biological interactions. The presence of bromine, chlorine, and fluorine atoms on the benzene ring enhances its reactivity and binding affinity to various biological targets.

PropertyValue
Molecular FormulaC8H6BrClFNO
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The halogen substituents enhance its binding affinity, leading to inhibition or activation of various biological pathways. For instance, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer proliferation and microbial resistance.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In studies focusing on cancer cell lines, particularly those related to breast cancer (e.g., MDA-MB-231), this compound demonstrated potent inhibitory effects on cell proliferation. The compound showed an IC50 value indicating effective growth inhibition, which suggests potential for development as a therapeutic agent against specific cancer types.

Cell LineIC50 (µM)
MDA-MB-2310.126
MCF10A19.0

Case Studies

  • Anticancer Efficacy : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity. This indicates that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells.
  • Toxicity Profile : In toxicity assessments using Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated benzamides:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
4-Bromo-2-fluoro-N-methylbenzamideModerateLow
4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamideHighHigh

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